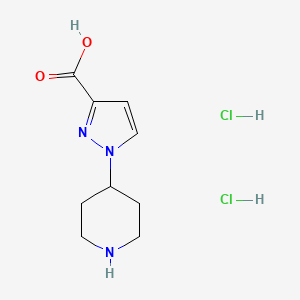

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of piperidine, which is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . It has a molecular weight of 291.17700 .

Synthesis Analysis

Piperidine derivatives are synthesized using various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The compound has a boiling point of 450.5ºC at 760 mmHg. Its exact mass is 290.07000, and it has a PSA of 62.71000 .科学的研究の応用

Aurora Kinase Inhibitor

One application of similar compounds involves the development of Aurora kinase inhibitors, which have the potential to treat cancer. These inhibitors target Aurora A kinase, a protein involved in cell division, and their effectiveness against cancerous cells highlights a crucial area of research in oncology and medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).

Cannabinoid Receptor Antagonists

Compounds structurally related to 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride have been synthesized to explore the structure-activity relationships of cannabinoid receptor antagonists. This research aims at understanding the molecular interactions that inhibit the cannabinoid receptors, potentially offering insights into developing therapies for conditions influenced by these receptors, such as certain neurological disorders (R. Lan et al., 1999).

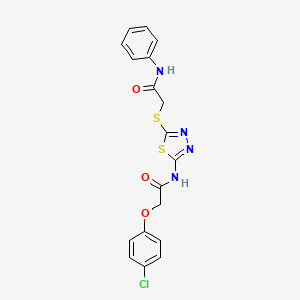

Antiviral and Fungicidal Activities

The synthesis and characterization of related compounds demonstrate significant antiviral and fungicidal activities. These findings suggest potential applications in developing new antiviral drugs and agricultural fungicides, contributing to the fields of infectious disease and crop protection (Li et al., 2015).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with the CB1 cannabinoid receptor have provided insights into the design of receptor ligands with specific effects. This research can inform the development of drugs with targeted actions on the cannabinoid system, which is relevant for treating pain, mood disorders, and other conditions (J. Shim et al., 2002).

Solid Form Selection for Pharmaceutical Compounds

The solid form selection of zwitterionic compounds for pharmaceutical applications is another area of research. This involves identifying stable and manufacturable forms of drugs, essential for ensuring their efficacy, stability, and ease of production (T. Kojima et al., 2008).

作用機序

Target of Action

Similar compounds containing a piperidine moiety have been found to target proteins such as serine/threonine-protein kinase b-raf .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride . .

Safety and Hazards

将来の方向性

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOHBNPHLXQIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2603425.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)